N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640878-39-1
VCID: VC11852965
InChI: InChI=1S/C20H25N7/c1-14-13-18(25(3)4)24-20(21-14)27-11-9-26(10-12-27)19-15(2)22-16-7-5-6-8-17(16)23-19/h5-8,13H,9-12H2,1-4H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N(C)C
Molecular Formula: C20H25N7
Molecular Weight: 363.5 g/mol

N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

CAS No.: 2640878-39-1

Cat. No.: VC11852965

Molecular Formula: C20H25N7

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine - 2640878-39-1

Specification

CAS No. 2640878-39-1
Molecular Formula C20H25N7
Molecular Weight 363.5 g/mol
IUPAC Name N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Standard InChI InChI=1S/C20H25N7/c1-14-13-18(25(3)4)24-20(21-14)27-11-9-26(10-12-27)19-15(2)22-16-7-5-6-8-17(16)23-19/h5-8,13H,9-12H2,1-4H3
Standard InChI Key FEZJHHXAKNFKSD-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N(C)C
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N(C)C

Introduction

N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with a molecular weight of approximately 363.5 g/mol, as indicated by its CAS number 2640878-39-1 . This compound features a pyrimidine core substituted with a piperazine ring and a quinoxaline moiety, which are significant for their potential biological activities and applications in medicinal chemistry.

Synthesis Methods

While specific synthesis methods for N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine are not detailed in available literature, compounds with similar structures often involve multi-step organic reactions. These may include condensation reactions, nucleophilic substitutions, and cyclization processes, typically requiring careful control of reaction conditions such as temperature and solvent choice.

Research Findings and Future Directions

Given the limited specific data available on N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine, future research should focus on its interaction with biological macromolecules. Techniques such as molecular docking and in vitro assays could provide insights into its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Similar compounds, such as quinoxaline derivatives, have shown significant biological activities, including antipsychotic and antidepressant properties. The structural similarities between these compounds and N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine suggest potential applications in drug design.

CompoundStructureNotable Features
Quinoxaline DerivativesVariesAntimicrobial, anticancer properties
1-PiperazineethanamineC9H21N3Basic piperazine structure, pharmacological applications
FimasartanC27H31N7OSAngiotensin II receptor antagonist

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